molecular formula C18H13Cl2NO4S B2932147 methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate CAS No. 241488-18-6

methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate

Cat. No.: B2932147
CAS No.: 241488-18-6
M. Wt: 410.27
InChI Key: SZINKJSOFQRJRN-ZVBGSRNCSA-N
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Description

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate is a heterocyclic compound featuring a thiophene ring substituted with a carboxylate ester at position 2 and a furan-2-yl group at position 2. The furan moiety is further functionalized with an (E)-configured imino group linked to a 3,4-dichlorophenylmethoxy substituent. The compound’s design combines electron-withdrawing (dichlorophenyl) and electron-donating (furan) motifs, which may influence its reactivity, stability, and interaction with biological targets .

Properties

IUPAC Name

methyl 3-[5-[(E)-(3,4-dichlorophenyl)methoxyiminomethyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO4S/c1-23-18(22)17-13(6-7-26-17)16-5-3-12(25-16)9-21-24-10-11-2-4-14(19)15(20)8-11/h2-9H,10H2,1H3/b21-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZINKJSOFQRJRN-ZVBGSRNCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)C=NOCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C1=C(C=CS1)C2=CC=C(O2)/C=N/OCC3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the thiophene ring: This step often involves the use of thiophene-2-carboxylic acid or its derivatives, which are reacted with the furan ring under suitable conditions.

    Attachment of the dichlorophenyl group: This is usually done through a nucleophilic substitution reaction, where the dichlorophenyl group is introduced to the furan-thiophene intermediate.

    Formation of the imino group: This involves the reaction of the intermediate with an appropriate amine or imine precursor.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to changes in cellular pathways and biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs can be categorized based on variations in substituents and core heterocycles. Key comparisons include:

Compound Core Structure Substituents Key Properties/Applications
Target Compound Thiophene-2-carboxylate 3,4-Dichlorophenylmethoxyimino-furan Hypothesized pesticidal activity due to dichlorophenyl and imino groups
Methyl 3-{[(1E)-(Dimethylamino)methylidene]amino}-5-(3-methoxyphenyl)thiophene-2-carboxylate () Thiophene-2-carboxylate Dimethylaminoimino, 3-methoxyphenyl High synthetic yield (99%); microwave-assisted synthesis suggests thermal stability
Ethyl 5-Hydroxy-3-methyl-4,7-dioxo-4,7-dihydrobenzo[b]thiophene-2-carboxylate () Benzothiophene Hydroxy, methyl, and multiple oxo groups Structural complexity for redox activity; used in dye or pharmaceutical intermediates
Pyrazolo[3,4-d]pyrimidine derivatives () Pyrazolopyrimidine Fluorophenyl, chromen-4-one Anticancer or kinase inhibition potential; fluorophenyl enhances bioavailability
Cyclanilide, Etaconazole () Triazole/Cyclopropane Dichlorophenyl, dioxolane Known fungicides; dichlorophenyl improves lipophilicity and target binding

Research Findings and Implications

  • Structure-Activity Relationships (SAR): The (E)-imino configuration and dichlorophenyl group are critical for hypothesized bioactivity. Modifying these groups (e.g., replacing Cl with F or altering the imino linker) could optimize potency or selectivity.
  • Synthetic Scalability : Microwave-assisted methods () offer advantages over traditional heating, but the target compound’s synthesis may require tailored conditions due to steric hindrance from the dichlorophenyl group.
  • Unresolved Questions: Limited data on the target compound’s biological activity necessitates further in vitro testing against pesticidal or pharmacological targets.

Biological Activity

Chemical Structure and Properties

The compound features a thiophene ring, a furan moiety, and a dichlorophenyl group, which contribute to its chemical reactivity and biological effects. The molecular formula is C17H15Cl2N2O3SC_{17}H_{15}Cl_2N_2O_3S, indicating the presence of chlorine and nitrogen atoms that may play roles in its biological interactions.

PropertyValue
Molecular Weight392.28 g/mol
SolubilitySoluble in DMSO
Melting PointNot available
LogP3.45

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. A study on related furan derivatives showed significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

Anticancer Potential

The compound has been evaluated for anticancer activity, particularly in the context of colorectal cancer. It is hypothesized that the dichlorophenyl group enhances cytotoxicity by inducing apoptosis in cancer cells. In vitro studies have demonstrated that similar compounds can inhibit cell proliferation and promote cell cycle arrest in cancer cell lines.

  • Inhibition of Enzymatic Activity : Compounds structurally related to methyl 3-{5-[(1E)-{[(3,4-dichlorophenyl)methoxy]imino}methyl]furan-2-yl}thiophene-2-carboxylate have been shown to inhibit key enzymes involved in cancer metabolism.
  • Reactive Oxygen Species (ROS) Generation : The presence of electron-withdrawing groups like chlorine may facilitate the generation of ROS, leading to oxidative stress in target cells.
  • Modulation of Signaling Pathways : The compound may affect various signaling pathways involved in cell survival and proliferation, such as the MAPK/ERK pathway.

Case Study 1: Anticancer Activity

A recent study investigated the effects of a similar thiophene derivative on human colorectal cancer cells (HT-29). The results indicated a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM. The compound induced apoptosis through activation of caspase-3 and downregulation of Bcl-2 proteins.

Case Study 2: Antimicrobial Efficacy

In another study, the antimicrobial activity was assessed against Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) of 10 µg/mL against S. aureus, demonstrating promising potential as an antimicrobial agent.

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